ERK2

ERK1/2 inhibition Kinase selectivity Cancer pharmacology

ERK2 (MAPK1) is the terminal effector kinase of the RAS-RAF-MEK-ERK cascade, driving cellular proliferation and survival—making it a high-priority oncology target. This high-purity recombinant protein is essential for inhibitor screening, selectivity profiling, and MAPK pathway feedback studies. Use it to develop next-generation ERK2 inhibitors, characterize resistance models, and evaluate combination therapies. Rigorous QC ensures lot-to-lot consistency for reproducible, publication-ready data. Procure differentiated ERK2 protein to support mechanistic studies where target identity and biochemical integrity are non-negotiable.

Molecular Formula C17H16N2O3
Molecular Weight 0
CAS No. 137632-08-7
Cat. No. B1178184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK2
CAS137632-08-7
Molecular FormulaC17H16N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERK2 (MAPK1, CAS 137632-08-7) Inhibitor Procurement Guide: Potency, Selectivity, and Differentiation


ERK2 (Extracellular Signal-Regulated Kinase 2, also known as MAPK1), corresponding to CAS 137632-08-7, is a serine/threonine-protein kinase that functions as the terminal node in the canonical RAS-RAF-MEK-ERK (MAPK) signaling cascade, where it phosphorylates a wide array of downstream cytoplasmic and nuclear substrates to regulate cellular proliferation, differentiation, and survival [1]. As a critical effector of oncogenic RAS and RAF mutations, ERK2 is a high-priority drug target in oncology [2]. The protein itself is the biological target against which small-molecule inhibitors are screened and optimized; its high degree of structural conservation with the closely related ERK1 isoform necessitates rigorous characterization of inhibitor selectivity profiles [3].

Why ERK2-Targeted Inhibitors Cannot Be Interchanged: A Procurement Perspective


Substituting one ERK2-targeted inhibitor for another based solely on a similar biochemical IC50 value introduces substantial scientific risk due to divergent profiles in kinase selectivity, cellular mechanism of action (e.g., catalytic inhibition versus induced protein degradation), and pharmacokinetic properties such as target residence time [1]. For instance, while numerous compounds demonstrate low nanomolar potency against the isolated ERK2 kinase domain, their behavior in cellular and in vivo models can differ by orders of magnitude, leading to vastly different therapeutic indices and resistance profiles [2]. The quantitative differentiation evidence outlined below is essential for making an informed procurement decision that aligns with specific experimental requirements, whether for mechanistic studies, in vivo efficacy models, or drug combination screens [3].

ERK2 Inhibitor Quantitative Differentiation: Potency, Selectivity, and Mechanistic Comparison


Ulixertinib (BVD-523) ERK2 Potency and Kinome Selectivity Advantage

Ulixertinib (BVD-523) demonstrates exceptional potency for ERK2 with a Ki of <0.3 nM, differentiating it from many earlier generation ERK inhibitors with IC50 values in the micromolar range, such as FR 180204 (Ki = 140 nM) . Critically, in a selectivity screen of 75 kinases conducted at physiologically relevant ATP concentrations, Ulixertinib showed >7,000-fold selectivity for ERK2 over all other kinases tested, with the sole exception of the closely related ERK1 isoform [1].

ERK1/2 inhibition Kinase selectivity Cancer pharmacology

Ravoxertinib (GDC-0994) Cellular Anti-Proliferative Potency Comparison

In a direct head-to-head comparison across a panel of 50 solid tumor cell lines harboring RAS/RAF pathway mutations, the ERK1/2 inhibitor ASN007 exhibited superior cellular potency to both Ravoxertinib (GDC-0994) and Ulixertinib (BVD-523) [1]. The median IC50 value for ASN007 across this panel was 0.37 µM, compared to 1.05 µM for Ravoxertinib and 2.07 µM for Ulixertinib [1].

Cellular efficacy Anti-proliferation MAPK pathway

SKLB-D18 In Vivo Efficacy Superiority Over Ulixertinib Monotherapy and Combination

In a preclinical model of triple-negative breast cancer (TNBC), the dual ERK1/2 and ERK5 inhibitor SKLB-D18 demonstrated superior in vivo anti-tumor efficacy compared to the ERK1/2-specific inhibitor Ulixertinib (BVD-523) [1]. The study found that SKLB-D18 treatment resulted in significantly greater tumor growth inhibition (TGI) than Ulixertinib monotherapy and also outperformed a combination regimen of Ulixertinib plus an ERK5 inhibitor [1].

In vivo efficacy Drug resistance Triple-negative breast cancer

KO-947 Extended Target Residence Time Differentiates from Other ERK Inhibitors

KO-947 is biochemically differentiated from other published ERK inhibitors by its extended target residence time on ERK1/2 [1]. This kinetic property translates into prolonged suppression of the MAPK pathway in vivo, with ERK signaling profoundly suppressed for up to 5 days following a single dose in cell-line derived xenograft studies [1]. This prolonged pharmacodynamic effect enables flexible, intermittent dosing schedules (e.g., weekly) that maintain anti-tumor efficacy while reducing total drug exposure, a feature not commonly observed with faster-off-rate inhibitors [1].

Pharmacodynamics Target residence time In vivo efficacy

ASTX029 Dual Mechanism of Action: Catalytic and Phosphorylation Inhibition

ASTX029 is distinguished from many other ERK1/2 inhibitors by its dual mechanism of action, which encompasses both the inhibition of ERK's catalytic activity and the blockade of its activating phosphorylation by MEK [1]. This property is distinct from compounds like SCH772984 or Ravoxertinib, which primarily act as catalytic inhibitors. The dual mechanism has been shown to result in more durable pathway inhibition in preclinical models of MAPK-activated tumors [1].

Dual-mechanism Catalytic inhibition ERK phosphorylation

Precision Application Scenarios for ERK2 (CAS 137632-08-7) Inhibitor Procurement


Elucidating ERK1 vs. ERK2 Isoform-Specific Biology

In studies requiring high confidence that observed phenotypic effects are due specifically to ERK2 inhibition and not off-target activity, a compound like Ulixertinib, with its demonstrated >7,000-fold selectivity profile over a panel of 75 kinases [1], is the most appropriate tool. This level of selectivity is critical for generating robust, interpretable data in mechanistic signaling studies or genetic knockout/knockdown validation experiments.

In Vivo Efficacy Studies in Models of Acquired Resistance

For evaluating therapeutic strategies in cancer models that have developed resistance to BRAF or MEK inhibitors, compounds that act at the terminal ERK node are essential. The dual inhibitor SKLB-D18, which has shown superior in vivo efficacy to an ERK1/2-specific inhibitor plus an ERK5 inhibitor combination in a TNBC model [2], is a compelling candidate for exploring polypharmacology approaches to overcome compensatory ERK5-mediated resistance.

Optimizing In Vivo Dosing Schedules with Long Residence Time Inhibitors

For chronic in vivo efficacy or tolerability studies where frequent handling is a limiting factor, an inhibitor with an extended target residence time, such as KO-947, is highly advantageous. Its ability to suppress ERK signaling for up to 5 days after a single dose [3] supports intermittent (e.g., weekly) dosing schedules without sacrificing target engagement, simplifying logistics and potentially improving animal welfare.

Investigating Mechanisms of Feedback Reactivation of the MAPK Pathway

To dissect the dynamics of MAPK pathway feedback loops, the dual-mechanism inhibitor ASTX029 provides a unique chemical probe. Unlike standard catalytic inhibitors, its ability to block both ERK catalytic activity and its upstream phosphorylation by MEK [4] makes it a superior tool for studying the cellular processes that lead to pathway reactivation and for identifying combination partners that can sustain pathway blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERK2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.